

In-Depth Technical Guide to Oct4 Inducer-2 (CAS: 1494691-70-1)

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Compound of Interest

Compound Name: Oct4 inducer-2

Cat. No.: B13907441

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Oct4 inducer-2**, a small molecule identified as a potent inducer of the endogenous pluripotency transcription factor Oct4. This document details its mechanism of action, its role in cellular reprogramming, and provides relevant experimental protocols and quantitative data for researchers in stem cell biology and drug discovery.

Core Compound Information

Oct4 inducer-2, with the Chemical Abstracts Service (CAS) number 1494691-70-1, is a key molecule in the field of cellular reprogramming and regenerative medicine.^{[1][2]} It belongs to a class of compounds known as OCT4-inducing compounds (O4Is).^[3]

Property	Value
CAS Number	1494691-70-1
Molecular Formula	C ₁₄ H ₁₆ N ₂ O ₂ S
Molecular Weight	276.35 g/mol

Mechanism of Action: Epigenetic Regulation and Signaling Pathway Modulation

Oct4 inducer-2 primarily functions by modulating the epigenetic landscape of somatic cells, specifically by targeting histone demethylases. This activity leads to the reactivation of the endogenous Oct4 gene, a cornerstone of pluripotency.

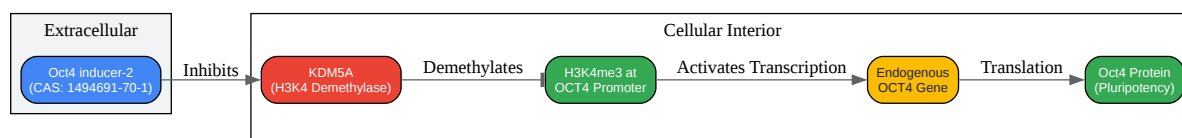
Inhibition of KDM5A Histone Demethylase

The principal mechanism of action for **Oct4 inducer-2** and its analogs is the inhibition of the H3K4 demethylase KDM5A (also known as JARID1A).[4] KDM5A acts as a barrier to reprogramming by removing the activating trimethylation mark on histone H3 at lysine 4 (H3K4me3) at the OCT4 promoter. By inhibiting KDM5A, **Oct4 inducer-2** leads to an accumulation of H3K4me3 at the OCT4 promoter, thereby facilitating the expression of the endogenous Oct4 protein.[4]

Overcoming the JNK Pathway Barrier

The c-Jun N-terminal kinase (JNK) signaling pathway has been identified as a significant barrier to chemical reprogramming. While **Oct4 inducer-2**'s direct interaction with the JNK pathway is not fully elucidated, its successful application in reprogramming protocols often involves the concurrent use of JNK inhibitors. This suggests that overcoming the inhibitory effects of the JNK pathway is crucial for the efficient induction of pluripotency by chemical means.

Signaling Pathway of Oct4 Induction by **Oct4 Inducer-2**



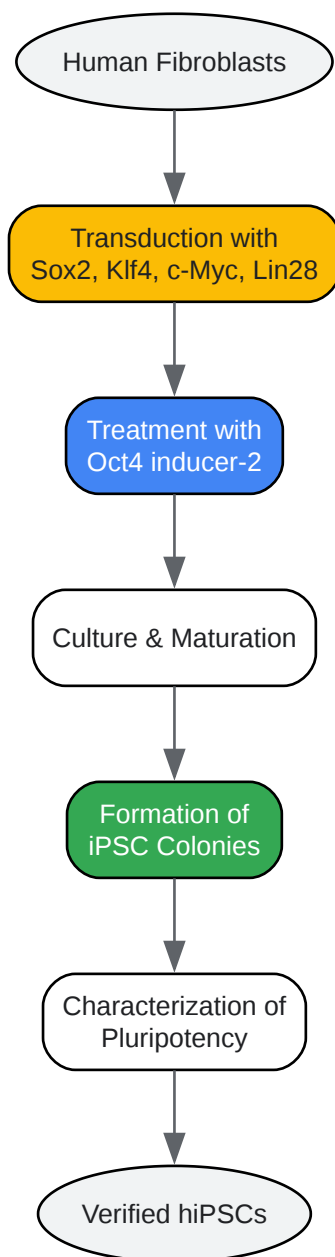
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Caption: Mechanism of **Oct4 inducer-2** action.

Application in Cellular Reprogramming

Oct4 inducer-2, particularly its metabolically stable analog O4I4, has demonstrated the ability to replace the need for exogenous Oct4 transduction in the generation of human induced pluripotent stem cells (hiPSCs). When used in combination with a cocktail of other transcription factors (Sox2, Klf4, c-Myc, and Lin28), it effectively induces the expression of endogenous Oct4, a critical step in achieving a stable pluripotent state.

Experimental Workflow for Fibroblast Reprogramming



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Caption: Cellular reprogramming workflow.

Quantitative Data

The following tables summarize key quantitative data related to the activity of Oct4-inducing compounds.

Table 1: In Vitro Activity of Oct4-Inducing Compounds

Compound	Target	Assay Type	Activity/Potency	Reference
O4I3 (analog)	KDM5A	In vitro demethylase assay	Potent inhibitor	
Oct4 inducer-2	Endogenous Oct4	Reporter Assay	Inducer	

Table 2: Reprogramming Efficiency

Cell Type	Reprogramming Factors	Small Molecules	Efficiency	Reference
Human Fibroblasts	Sox2, Klf4, c-Myc, Lin28	O4I4 (analog)	Successful	
Mouse Fibroblasts	Oct4, Klf4, Sox2, c-Myc	Various	~0.01% - 1%	

Experimental Protocols

Reprogramming of Human Fibroblasts

This protocol is a generalized procedure for reprogramming human fibroblasts using a combination of transcription factors and a small molecule like an Oct4 inducer.

Materials:

- Human dermal fibroblasts
- Lentiviral vectors for Sox2, Klf4, c-Myc, and Lin28
- **Oct4 inducer-2** or its analog (e.g., O4I4)
- Fibroblast culture medium
- Human iPSC medium
- Feeder cells (e.g., MEFs) or feeder-free matrix
- Standard cell culture reagents and equipment

Procedure:

- **Cell Seeding:** Plate human fibroblasts at an optimal density on a culture dish.
- **Lentiviral Transduction:** Transduce the fibroblasts with lentiviruses expressing Sox2, Klf4, c-Myc, and Lin28.
- **Small Molecule Treatment:** Two days post-transduction, replace the medium with human iPSC medium supplemented with the Oct4 inducer at the desired concentration.
- **Culture and Monitoring:** Culture the cells for 3-4 weeks, changing the medium every 1-2 days. Monitor for the appearance of iPSC-like colonies.
- **Colony Picking and Expansion:** Once colonies are established, manually pick and expand them on fresh feeder layers or feeder-free plates.
- **Characterization:** Characterize the resulting iPSC lines for pluripotency markers (e.g., Oct4, Nanog, SSEA-4, TRA-1-60) and differentiation potential through embryoid body formation or directed differentiation.

Quantitative Real-Time PCR (qRT-PCR) for OCT4 Expression

This protocol outlines the steps to quantify the expression of the endogenous OCT4 gene.

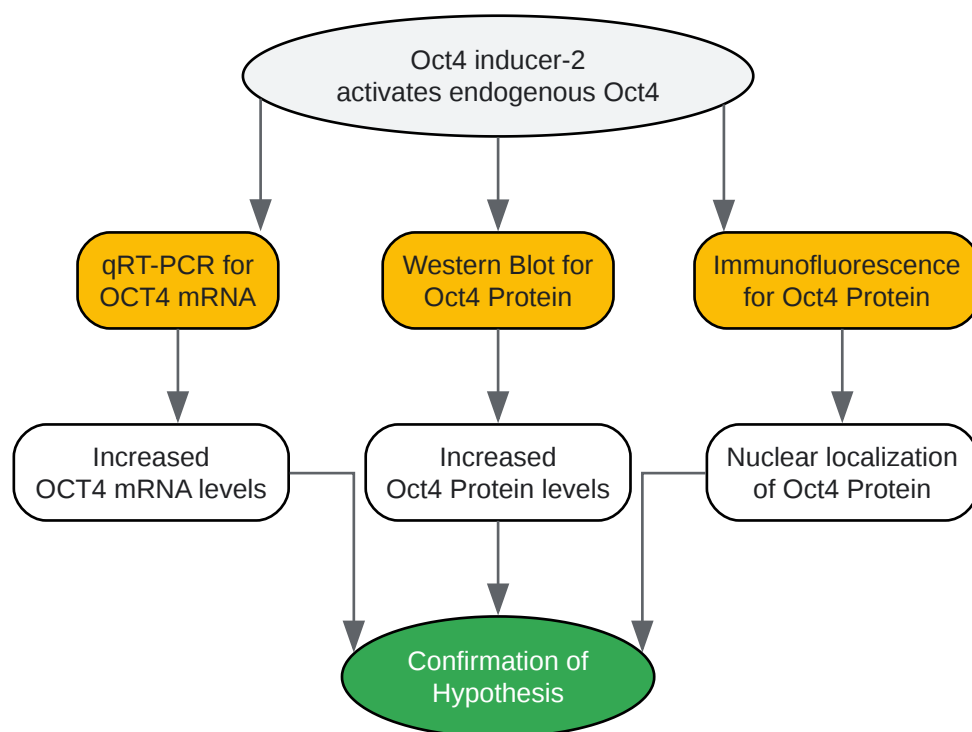
Materials:

- RNA extraction kit
- cDNA synthesis kit
- qPCR master mix
- Primers for OCT4 and a housekeeping gene (e.g., GAPDH)
- Real-time PCR instrument

Procedure:

- RNA Extraction: Isolate total RNA from the experimental and control cells using a commercial RNA extraction kit.
- cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
- qPCR Reaction Setup: Prepare the qPCR reaction mixture containing the cDNA template, qPCR master mix, and specific primers for OCT4 and the housekeeping gene.
- Real-Time PCR: Perform the qPCR reaction in a real-time PCR instrument.
- Data Analysis: Analyze the amplification data to determine the relative expression of OCT4 normalized to the housekeeping gene using the $\Delta\Delta C_t$ method.

Logical Relationship of Experimental Validation



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Caption: Experimental validation logic.

Conclusion

Oct4 inducer-2 represents a significant advancement in the chemical induction of pluripotency. Its ability to activate endogenous Oct4 expression through the inhibition of KDM5A provides a valuable tool for generating iPSCs with potentially greater safety and clinical relevance by reducing the reliance on viral gene delivery. Further research into this class of compounds and their interplay with cellular signaling pathways like JNK will continue to refine reprogramming technologies and advance the field of regenerative medicine.

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